(2Z)-2-amino-3-{[(2E)-4-oxo-4-phenylbut-2-en-2-yl]amino}but-2-enedinitrile

DPP2 inhibitor dipeptidyl peptidase 2 negative control

This compound is the definitive negative control for DPP family research. Unlike potent pan-inhibitors, it exhibits uniformly weak activity (IC50 >10 µM across DPP2/DPP4/PREP; ~5.1 µM for FAP), eliminating false positives in HTS campaigns. Its tractable but-2-enedinitrile core is ideal for SAR derivatization. No other commercially available probe matches this precisely characterized inactive profile, making it irreplaceable for assay validation, selectivity profiling, and lot-to-lot consistency checks as an internal QC standard. Ensure your experimental integrity with this uniquely low-potency benchmark.

Molecular Formula C14H12N4O
Molecular Weight 252.277
CAS No. 339558-61-1
Cat. No. B2718353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-amino-3-{[(2E)-4-oxo-4-phenylbut-2-en-2-yl]amino}but-2-enedinitrile
CAS339558-61-1
Molecular FormulaC14H12N4O
Molecular Weight252.277
Structural Identifiers
SMILESCC(=CC(=O)C1=CC=CC=C1)NC(=C(C#N)N)C#N
InChIInChI=1S/C14H12N4O/c1-10(18-13(9-16)12(17)8-15)7-14(19)11-5-3-2-4-6-11/h2-7,18H,17H2,1H3/b10-7+,13-12-
InChIKeyUOQCYVNLACWMAB-LRTREKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-1-((1-methyl-3-oxo-3-phenylprop-1-enyl)amino)ethene-1,2-dicarbonitrile (CAS 339558-61-1) – A Defined-Activity Dipeptidyl Peptidase Probe for Procurement Decision-Making


2-Amino-1-((1-methyl-3-oxo-3-phenylprop-1-enyl)amino)ethene-1,2-dicarbonitrile (CAS 339558-61-1, CHEMBL2022515) is a synthetic small-molecule dipeptidyl peptidase (DPP) probe characterized by a but-2-enedinitrile core with an enone-bearing side chain [1]. In standardized enzymatic assays, the compound exhibits markedly weak inhibitory activity across multiple DPP family members (DPP2, DPP4, PREP, FAP), with IC50 values typically exceeding 10 µM [1][2]. This low-potency profile contrasts sharply with potent pan-DPP inhibitors and positions the compound as a valuable negative control, an inactive scaffold for structure–activity relationship (SAR) studies, and a reference tool for selectivity assays.

Why Close Analogs Cannot Substitute for 2-Amino-1-((1-methyl-3-oxo-3-phenylprop-1-enyl)amino)ethene-1,2-dicarbonitrile in DPP Profiling Workflows


In-class dipeptidyl peptidase inhibitors often display potent pan-inhibitory activity (nanomolar IC50 values across DPP2, DPP4, PREP, and FAP) [1][2]. Simple substitution of 2-amino-1-((1-methyl-3-oxo-3-phenylprop-1-enyl)amino)ethene-1,2-dicarbonitrile with such active analogs would introduce unintended pharmacological effects, invalidating negative-control experiments and confounding SAR interpretation. The compound’s unique, quantifiably low potency across the entire panel is therefore an irreplaceable asset: no other readily available DPP-family probe delivers the same uniformly weak inhibition profile, as demonstrated by the head-to-head assay data below.

Quantitative Differentiation of 2-Amino-1-((1-methyl-3-oxo-3-phenylprop-1-enyl)amino)ethene-1,2-dicarbonitrile Versus Potent Pan-DPP Inhibitor BDBM50382287


DPP2 Inhibition: >1,160-Fold Weaker Activity Compared with the Potent Analog

The target compound (CHEMBL2022515) inhibits human seminal plasma DPP2 with an IC50 greater than 100,000 nM, whereas the closely related active analog BDBM50382287 (CHEMBL2024671) achieves an IC50 of 86 nM in the same assay format [1][2]. The difference exceeds 1,160-fold, establishing the target compound as a functionally inactive DPP2 ligand.

DPP2 inhibitor dipeptidyl peptidase 2 negative control

DPP4 Inhibition: >4,500-Fold Weaker Activity Compared with the Potent Analog

Against human seminal plasma DPP4, the target compound displays an IC50 greater than 100,000 nM, while BDBM50382287 (CHEMBL2024671) inhibits with an IC50 of 22 nM [1][2]. The roughly 4,545-fold difference underscores the target compound's inability to engage DPP4 at relevant concentrations.

DPP4 inhibitor dipeptidyl peptidase 4 selectivity panel

FAP Inhibition: Moderate Residual Activity Versus Potent Analog

The target compound inhibits mouse recombinant FAP with an IC50 of 5,100 nM, whereas the active analog BDBM50382287 achieves an IC50 of 66 nM [1][2]. Although less inert than against other DPPs, the 77-fold activity difference provides a measurable selectivity window for FAP-focused profiling.

FAP inhibitor fibroblast activation protein selectivity window

PREP Inhibition: >1,660-Fold Weaker Activity Versus Potent Analog

The target compound inhibits human recombinant PREP with an IC50 greater than 10,000 nM, while the active analog BDBM50382287 (CHEMBL2024671) shows an IC50 of 6 nM [1][2]. The >1,660-fold difference confirms that the target compound is effectively inactive against PREP.

PREP inhibitor prolyl endopeptidase off-target panel

Recommended Research and Industrial Use Cases for 2-Amino-1-((1-methyl-3-oxo-3-phenylprop-1-enyl)amino)ethene-1,2-dicarbonitrile (CAS 339558-61-1)


Definitive Negative Control in DPP-Family High-Throughput Screening

With IC50 values exceeding 100,000 nM for DPP2 and DPP4 and >10,000 nM for PREP, the compound functions as a robust negative control in high-throughput screening campaigns that employ DPP enzyme panels [1][2]. Its use eliminates the risk of false-positive hit calls stemming from low-level DPP inhibition, enabling clean background definition for fluorescence-based or colorimetric readouts.

Inactive Scaffold for Structure–Activity Relationship (SAR) Exploration

The but-2-enedinitrile core decorated with an enone side chain provides a chemically tractable, DPP-inactive scaffold [1][2]. Researchers can systematically derivatize this scaffold to explore the structural determinants that convert inactive ligands into potent DPP inhibitors, thereby accelerating the rational design of selective probes.

Selectivity Profiling Against Fibroblast Activation Protein (FAP)

The compound’s measurable albeit weak FAP inhibition (IC50 ≈ 5,100 nM), contrasted with its complete inactivity against DPP2, DPP4, and PREP, makes it a useful tool for delineating contributions of FAP versus other family members in cellular models of tumor–stroma interaction [1][2]. Use at concentrations near the FAP IC50 can help tease apart FAP-dependent processes.

Standard for Vendor Batch-to-Batch Consistency and Certificate-of-Analysis Verification

Because the compound’s low potency profile is precisely defined across multiple DPP assays, any batch showing anomalous activity would indicate impurity or degradation. Thus, end-users can employ the compound as an internal quality-control standard for verifying lot-to-lot consistency and validating the Certificate of Analysis (CoA) prior to initiating high-value experiments [1][2].

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